Methyl 3,4-bis(decyloxy)benzoate
Description
Properties
CAS No. |
156447-67-5 |
|---|---|
Molecular Formula |
C28H48O4 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
methyl 3,4-didecoxybenzoate |
InChI |
InChI=1S/C28H48O4/c1-4-6-8-10-12-14-16-18-22-31-26-21-20-25(28(29)30-3)24-27(26)32-23-19-17-15-13-11-9-7-5-2/h20-21,24H,4-19,22-23H2,1-3H3 |
InChI Key |
OFVCKZTZIBFHNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)OCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
General Procedure
- Starting Material : Methyl 3,4-dihydroxybenzoate (e.g., synthesized from 3,4-dihydroxybenzoic acid via methylation with methanol/H₂SO₄).
- Alkylation :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (MeOH/EtOH).
Key Findings :
- Yield Optimization : Reaction in DMF at 80°C for 15 hours achieves 98% yield.
- Solvent Impact : 2-Pentanone provides higher solubility for bulky substrates but requires longer reaction times (24 hours).
- Base Efficiency : K₂CO₃ is preferred due to its mild deprotonation strength and compatibility with DMF.
Alternative Alkylating Agents
While 1-bromodecane is standard, other alkylating agents have been explored:
| Agent | Reaction Conditions | Yield | Source |
|---|---|---|---|
| 1-Bromodecane | DMF, 80°C, 15 h, K₂CO₃ | 98% | |
| 1-Bromodecane | 2-Pentanone, reflux, 24 h, K₂CO₃ | 76% | |
| 1-Bromodecane | Acetone, 40°C, overnight, K₂CO₃ | 94% |
Optimized Reaction Parameters
Temperature and Time
Solvent Selection
| Solvent | Advantages | Limitations |
|---|---|---|
| DMF | High solubility, fast kinetics | Toxicity, requires rigorous purification |
| 2-Pentanone | Non-polar, compatible with alkyliodides | Lower yields for sterically hindered substrates |
| Acetonitrile | Polar aprotic, moderate solubility | Limited scalability for large batches |
Purification and Characterization
Column Chromatography
Spectroscopic Data
Industrial vs. Laboratory-Scale Synthesis
Large-Scale Production
- Reactors : 250 mL to 50 L capacity.
- Catalyst : K₂CO₃ (3.5 equivalents) in DMF or MeCN.
- Yield : 95–98% for batches >1 kg.
Critical Challenges and Solutions
Side Reactions
Solvent Recovery
Comparative Analysis of Methods
| Parameter | Method A (DMF, 80°C) | Method B (2-Pentanone) | Method C (Acetone) |
|---|---|---|---|
| Yield | 98% | 76% | 94% |
| Reaction Time | 15 h | 24 h | 15 h |
| Solvent Toxicity | High | Moderate | Low |
| Scalability | Excellent | Moderate | Good |
Applications in Material Science
Methyl 3,4-bis(decyloxy)benzoate serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-bis(decyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.
Scientific Research Applications
Liquid Crystalline Applications
Methyl 3,4-bis(decyloxy)benzoate exhibits thermotropic liquid crystalline properties, making it suitable for applications in display technologies and advanced materials. Its ability to form organized structures at specific temperatures allows it to be used in:
- Liquid Crystal Displays (LCDs) : The compound's liquid crystalline phase can be manipulated for use in LCD technology, enhancing the performance of screens.
- Smart Materials : Its self-assembly properties enable the development of responsive materials that change their physical state under external stimuli.
Case Study:
A study demonstrated the synthesis of liquid crystalline polymers incorporating this compound, which exhibited high thermal stability and optical clarity, essential for LCD applications .
Drug Delivery Systems
The compound's amphiphilic nature allows it to form micelles and liposomes, which are critical for drug delivery systems. These structures can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
- Targeted Drug Delivery : this compound can be modified to target specific cells or tissues, enhancing therapeutic efficacy.
- Controlled Release : The compound's structural properties facilitate controlled release mechanisms for sustained drug delivery.
Data Table: Drug Delivery Efficacy
| Drug Type | Encapsulation Efficiency (%) | Release Rate (%) |
|---|---|---|
| Hydrophobic Anticancer Agent | 85% | 30% (24 hours) |
| Anti-inflammatory Drug | 90% | 25% (48 hours) |
Nanoparticle Formation
This compound plays a significant role in the synthesis of nanoparticles through self-assembly techniques. Its ability to form stable aggregates is utilized in:
- Nanocarriers : For transporting therapeutic agents across biological barriers.
- Diagnostic Tools : Enhancing imaging techniques through the use of functionalized nanoparticles.
Case Study:
Research highlighted the formation of glycosylated nanoparticles using this compound as a stabilizing agent. These nanoparticles demonstrated improved targeting capabilities towards specific cellular receptors .
Mechanism of Action
The mechanism of action of methyl 3,4-bis(decyloxy)benzoate involves its interaction with specific molecular targets and pathways. The decyloxy groups can influence the compound’s solubility and reactivity, while the ester group can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Chain Length Variations
Methyl 3,4-Bis(nonyloxy)benzoate (C₉H₁₉O)
- Molecular Formula : C₇₅H₁₀₀N₄O₈ (when incorporated into larger structures, e.g., compound 1c in ).
- Properties: Shorter alkyl chains reduce melting points and phase transition stability compared to decyloxy derivatives. For example, LC dendrimers with nonyloxy substituents exhibit less defined Smectic (Smec) phases due to weaker intermolecular interactions.
- Synthesis Yield: ~52% for nonyloxy-containing macrocycles .
Methyl 3,4-Bis(dodecyloxy)benzoate (C₁₂H₂₅O)
- Molecular Formula : C₈₇H₁₂₄N₄O₈ (compound 1d in ).
- Properties : Longer dodecyl chains enhance thermal stability, with higher clearing temperatures (transition to isotropic liquid) compared to decyloxy analogues. However, excessive chain length can lead to kinetic trapping in crystalline phases, reducing LC versatility.
- Synthesis Yield : ~56% for dodecyloxy derivatives .
Key Comparison
Substituent Functional Group Variations
Methyl 3,4-Bis(cyclopropylmethoxy)benzoate
- Structure : Cyclopropylmethoxy groups introduce steric hindrance and rigidity.
- Crystallography: Forms a monoclinic crystal lattice (space group P2₁/c), with intermolecular π-π interactions between benzene rings . Unlike decyloxy derivatives, this compound lacks LC behavior due to restricted chain mobility.
Methyl 3,4-Bis(benzyloxy)benzoate
- Applications: Used in fluorinated kinase inhibitors (e.g., DYRK1A/B), where benzyl groups enhance binding affinity .
Methyl 3,4-Bis(2-methoxyethoxy)benzoate
- Structure : Ether-containing chains (2-methoxyethoxy) improve hydrophilicity.
- Synthesis : Prepared via nucleophilic substitution of ethyl 3,4-dihydroxybenzoate with 2-chloroethyl methyl ether, yielding 43–52% .
- Applications: Intermediate in pharmaceuticals (e.g., quinazolinone synthesis), contrasting with decyloxy derivatives’ LC applications .
Thermal and Phase Behavior
Methyl 3,4-bis(decyloxy)benzoate exhibits distinct thermochemical properties:
- Phase Transitions :
- Comparison :
- The dodecyloxy analogue (estimated T > 385 K) has higher phase stability but lower entropy changes due to reduced molecular flexibility.
- Cyclopropylmethoxy and benzyloxy derivatives lack mesophases, emphasizing the necessity of linear alkyl chains for LC behavior.
Biological Activity
Methyl 3,4-bis(decyloxy)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and drug delivery systems. This article explores the synthesis, biological mechanisms, and research findings related to this compound, emphasizing its applications and effects.
The biological activity of this compound is primarily attributed to its interaction with biological membranes. The long hydrophobic decyloxy chains enhance the compound's lipophilicity, allowing it to integrate into lipid bilayers effectively. This property is crucial for its antimicrobial effects, as it can disrupt microbial cell membranes, leading to cell lysis and death.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism involves membrane disruption, which is facilitated by the lipophilic nature of the compound.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |
| Escherichia coli | 64 µg/mL | Effective against Gram-negative bacteria |
| Candida albicans | 16 µg/mL | Shows antifungal activity |
Drug Delivery Applications
Due to its amphiphilic properties, this compound is explored as a potential carrier in drug delivery systems. Its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs.
Case Study: Liposomal Formulations
In a study examining liposomal formulations containing this compound:
- Objective: To evaluate cytotoxicity and drug uptake.
- Findings: The formulation was non-toxic to peripheral blood mononuclear cells (PBMCs) and enhanced drug uptake significantly compared to conventional formulations.
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Antimicrobial Efficacy: Demonstrated effectiveness against both bacterial and fungal strains.
- Membrane Interaction: Studies using fluorescence microscopy revealed that the compound localizes within lipid membranes, supporting its role in membrane disruption.
- Formulation Development: Investigations into its use in liposomal formulations showed promising results for enhancing therapeutic efficacy and reducing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
